4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20171181
InChI: InChI=1S/C21H17ClN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C21H17ClN4S
Molecular Weight: 392.9 g/mol

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

CAS No.:

Cat. No.: VC20171181

Molecular Formula: C21H17ClN4S

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine -

Specification

Molecular Formula C21H17ClN4S
Molecular Weight 392.9 g/mol
IUPAC Name 4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine
Standard InChI InChI=1S/C21H17ClN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3
Standard InChI Key VKJJEPBIVAEYCR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=NC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the 1,2,4-triazole class, featuring a central triazole ring (4H-1,2,4-triazol-3-yl) linked to a pyridine moiety at position 4 and a 4-methylphenyl group at position 4. A sulfur atom at position 5 connects the triazole core to a 3-chlorobenzyl substituent . The IUPAC name, 4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine, reflects this connectivity.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₁₇ClN₄S
Molecular Weight392.9 g/mol
Canonical SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=NC=C4
InChIKeyVKJJEPBIVAEYCR-UHFFFAOYSA-N

The planar triazole ring facilitates π-π interactions, while the chlorobenzyl group introduces steric bulk and electronic effects due to chlorine’s electronegativity . The pyridine moiety enhances solubility in polar solvents and potential metal-coordination capabilities .

Crystallographic and Conformational Insights

X-ray diffraction (XRD) studies on analogous triazole derivatives reveal triclinic crystal systems with space group P−1 and unit cell parameters such as a = 6.4427 Å, b = 11.4352 Å, and c = 15.4510 Å . Hirshfeld surface analyses indicate that van der Waals interactions and hydrogen bonding dominate molecular packing, with sulfur and chlorine atoms contributing to intermolecular contacts .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions generates the 1,2,4-triazole-3-thione intermediate .

  • Sulfur Alkylation: Reaction with 3-chlorobenzyl bromide introduces the sulfanyl group at position 5.

  • Coupling with Pyridine: Palladium-catalyzed cross-coupling or nucleophilic aromatic substitution attaches the pyridine ring.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Triazole FormationHCl, reflux, 6h65–70%
Sulfur AlkylationK₂CO₃, DMF, 80°C, 12h80–85%
Pyridine CouplingPd(PPh₃)₄, DMF, 120°C, 24h60–65%

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed to introduce triazole motifs in related compounds, though its applicability to this specific derivative requires further validation .

Reactivity Profile

The compound undergoes characteristic reactions:

  • Nucleophilic Substitution: The chlorine atom on the benzyl group is susceptible to displacement by amines or alkoxides.

  • Oxidation: The sulfur atom oxidizes to sulfoxide or sulfone derivatives under strong oxidizing agents like mCPBA.

  • Metal Coordination: The pyridine nitrogen and triazole N2 atom act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Applications in Scientific Research

Medicinal Chemistry

Triazole derivatives exhibit broad bioactivity, and this compound’s structural features suggest promise in:

  • Anticancer Agents: The chlorine and pyridine groups may intercalate DNA or inhibit kinases . Analogous compounds show IC₅₀ values <10 μM against MCF-7 breast cancer cells .

  • Antimicrobials: Sulfur-containing triazoles disrupt microbial cell membranes, with reported MIC values of 2–8 μg/mL against Staphylococcus aureus.

Materials Science

  • Coordination Polymers: The pyridine-triazole framework serves as a building block for metal-organic frameworks (MOFs) with gas storage applications .

  • Corrosion Inhibitors: Adsorption on metal surfaces via sulfur and nitrogen atoms reduces corrosion rates by >90% in acidic environments.

Mechanistic Insights

Biological Targets

In silico docking studies propose interactions with:

  • Cytochrome P450 Enzymes: The chlorobenzyl group fits into hydrophobic active sites, potentially altering drug metabolism.

  • Tubulin: Binding to the colchicine site disrupts microtubule assembly, akin to combretastatin analogs .

Electronic Properties

Density functional theory (DFT) calculations on similar triazoles reveal a HOMO-LUMO gap of 4.2 eV, indicating stability against electrophilic attack . The chlorobenzyl group lowers the LUMO energy by 0.5 eV, enhancing reactivity toward nucleophiles .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 4-(4-Methoxyphenyl) Variant: Replacing the methyl group with methoxy increases solubility but reduces metabolic stability.

  • Benzimidazole Hybrids: Substituting pyridine with benzimidazole improves DNA binding affinity but complicates synthesis .

Table 3: Property Comparison of Triazole Derivatives

CompoundLogPIC₅₀ (MCF-7)Water Solubility (mg/mL)
Target Compound3.88.5 μM0.12
4-Methoxyphenyl Analog3.212.3 μM0.45
Benzimidazole Hybrid4.15.8 μM0.08

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